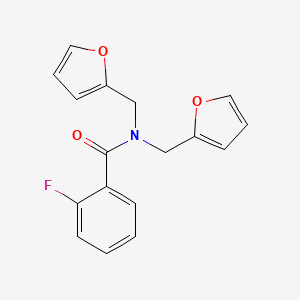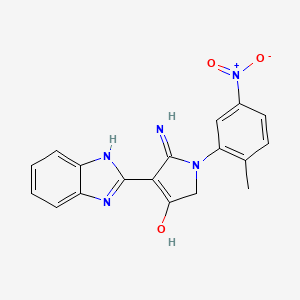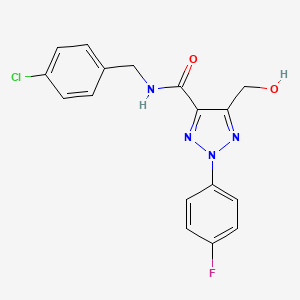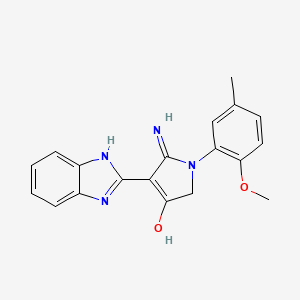
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and two furan-2-ylmethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:
2-fluorobenzoyl chloride+2furan-2-ylmethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2-carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The furan rings may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
- N-(Furan-2-ylmethyl) 2-bromo-5-fluorobenzamide
- N-Furan-2-ylmethyl-2-methyl-benzamide
Uniqueness
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the presence of two furan-2-ylmethyl groups attached to the nitrogen atom of the amide group, which can influence its chemical reactivity and biological activity. The fluorine atom also imparts distinct properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14FNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2 |
InChI Key |
VTEBCRDRPMSKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11389331.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine](/img/structure/B11389332.png)
![6-(4-Nitrophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11389336.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389347.png)
![6-ethyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389349.png)
![2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11389351.png)
![6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11389358.png)
![6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389366.png)


![methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11389386.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-methylbenzoate](/img/structure/B11389393.png)

